molecular formula C14H24O2 B12681728 Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol CAS No. 93892-60-5

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol

Cat. No.: B12681728
CAS No.: 93892-60-5
M. Wt: 224.34 g/mol
InChI Key: HTDRMLQEGSMZSN-UHFFFAOYSA-N
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Description

EINECS 299-545-7, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-6-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The raw materials are fed into the reactor, where they undergo the condensation reaction. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various alkyl or aryl-substituted phenolic compounds.

Scientific Research Applications

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.

    Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another widely used antioxidant in the stabilization of polymers and food products.

    Butylated Hydroxyanisole (BHA): Commonly used in food preservation and cosmetics.

    2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.

Uniqueness

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is unique due to its high thermal stability and effectiveness in preventing oxidative degradation over a wide range of temperatures. Its dual phenolic structure provides enhanced antioxidant properties compared to single phenolic compounds like BHT and BHA.

Properties

CAS No.

93892-60-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol

InChI

InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3

InChI Key

HTDRMLQEGSMZSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C

Origin of Product

United States

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